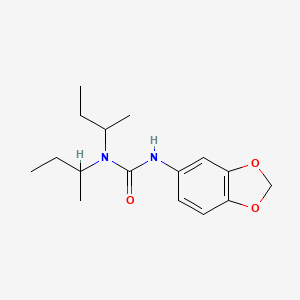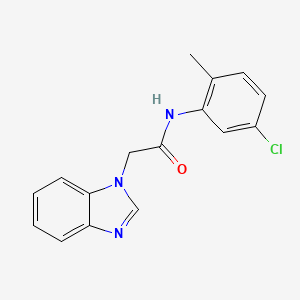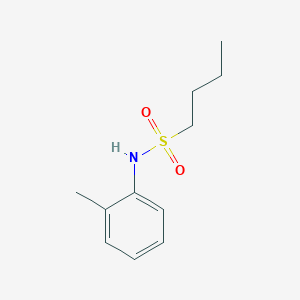![molecular formula C22H25N3O2 B5441749 4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5441749.png)
4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide, also known as JNJ-7777120, is a selective antagonist of the histamine H4 receptor. It is a chemical compound that has been extensively studied in scientific research for its potential use in treating various diseases.
Mecanismo De Acción
4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide selectively binds to the histamine H4 receptor, which is expressed on various immune cells, such as eosinophils, mast cells, and T cells. By blocking the histamine H4 receptor, 4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide inhibits the activation and migration of these immune cells, which leads to the anti-inflammatory, anti-allergic, and anti-pruritic effects of the compound.
Biochemical and Physiological Effects:
4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide has been shown to have several biochemical and physiological effects. It inhibits the release of pro-inflammatory cytokines, such as IL-6, IL-8, and TNF-α, from immune cells. It also inhibits the activation of eosinophils and mast cells, which are involved in allergic reactions. In addition, 4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide has been shown to reduce itching and scratching behavior in animal models of pruritus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide has several advantages for lab experiments. It is a selective antagonist of the histamine H4 receptor, which makes it a useful tool for studying the role of the histamine H4 receptor in various diseases. It has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, 4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in some assays. In addition, it has poor stability in acidic conditions, which limits its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide. One direction is to further investigate its potential use in treating inflammatory diseases, such as asthma, atopic dermatitis, and psoriasis. Another direction is to investigate its potential use in treating cancer, as it has been shown to inhibit the growth of certain cancer cells. In addition, future studies could focus on improving the pharmacokinetic properties of 4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide, such as its solubility and stability, to make it more suitable for in vivo studies.
Métodos De Síntesis
The synthesis method of 4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide involves several steps. The first step is the reaction of 4-(1H-pyrazol-1-yl)benzylamine with 4-chlorobenzoyl chloride in the presence of a base to form the intermediate 4-(1H-pyrazol-1-yl)benzyl 4-chlorobenzoate. The second step is the reaction of the intermediate with 4-(3-hydroxy-3-methylbutyl)amine in the presence of a base to form the final product 4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide has been extensively studied in scientific research for its potential use in treating various diseases. It has been shown to have anti-inflammatory, anti-allergic, and anti-pruritic effects. It has also been studied for its potential use in treating asthma, atopic dermatitis, psoriasis, and other inflammatory diseases. In addition, 4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of certain cancer cells.
Propiedades
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[(4-pyrazol-1-ylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,27)13-12-17-4-8-19(9-5-17)21(26)23-16-18-6-10-20(11-7-18)25-15-3-14-24-25/h3-11,14-15,27H,12-13,16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQHPBMDKCTVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5441667.png)

![1-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5441675.png)

![3-[(2-aminobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5441684.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5441697.png)
![3-benzyl-1-methyl-3-[2-oxo-2-(1-piperazinyl)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5441716.png)
![N-(3-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5441718.png)
![3-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5441734.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B5441738.png)
![3-(2-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5441746.png)
![4-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-3,5-dimethylphenol](/img/structure/B5441752.png)

![(3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5441769.png)